molecular formula C9H17NO2 B2766883 N-(2-hydroxycyclohexyl)-N-methylacetamide CAS No. 1603332-23-5

N-(2-hydroxycyclohexyl)-N-methylacetamide

Cat. No.: B2766883
CAS No.: 1603332-23-5
M. Wt: 171.24
InChI Key: XJSAEKRJIQILBJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Again, without more specific information or a structural diagram, it’s difficult to provide a detailed molecular structure analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(2-hydroxycyclohexyl)-N-methylacetamide” are not clear from the available information .

Scientific Research Applications

Analytical Characterizations and Syntheses

N-(2-hydroxycyclohexyl)-N-methylacetamide, as part of the broader category of N-alkyl-arylcyclohexylamines, has been studied for its chemical properties and potential as a research chemical. Syntheses of various N-alkyl derivatives of arylcyclohexylamines, including N-methyl derivatives, have been described, providing analytical characterizations through multiple spectroscopic methods. These studies aid in the identification of emerging substances of abuse, offering insight into their chemical structure and properties (Wallach et al., 2016).

Mechanism of Hydrolysis

Research into N-methylacetamide (NMA) has shed light on the hydrolysis kinetics and mechanisms of N-substituted amides in high-temperature water, revealing the pH-dependent nature of these reactions. This research provides fundamental insights into the chemical behavior of N-substituted amides under various conditions, which is crucial for understanding the stability and reactivity of compounds like this compound (Duan, Dai, & Savage, 2010).

Spectroscopic Studies

Spectroscopic studies have explored the IR spectrum contributions of amide bands in N-methylacetamide, shedding light on the structural dynamics of such compounds. This research is pivotal for understanding the molecular vibrations and interactions in N-substituted amides, which can inform the development of new materials and drugs (Ji et al., 2020).

Solvolysis Reactions

The solvolysis of specific cyclohexyl derivatives in N-methylacetamide has been studied, highlighting the solvent's role in such reactions. These findings contribute to our understanding of solvolysis mechanisms in amide solvents, which is crucial for synthesizing and modifying pharmaceutical compounds and research chemicals (Saito et al., 1973).

Chemoselective Acetylation

The chemoselective monoacetylation of amino groups, using compounds like N-(2-hydroxyphenyl)acetamide as intermediates, has been optimized using immobilized lipase. This process highlights the importance of selective acetylation in synthesizing compounds with specific functional groups, which is vital for creating targeted molecules in drug development and biochemical research (Magadum & Yadav, 2018).

Safety and Hazards

The safety and hazards associated with “N-(2-hydroxycyclohexyl)-N-methylacetamide” are not clear from the available information .

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes involved in melanogenesis, such as tyrosinase .

Mode of Action

It’s suggested that similar compounds inhibit the activity of enzymes like tyrosinase, which is crucial in melanin synthesis . This inhibition could lead to a decrease in melanin production.

Biochemical Pathways

Melanogenesis is initiated from the hydroxylation of an aromatic amino acid l-tyrosine to l-dihydroxyphenylalanine (l-DOPA), which is then oxidized to dopaquinone by tyrosinase . By inhibiting tyrosinase, the compound could disrupt this pathway and reduce melanin production.

Result of Action

The primary result of N-(2-hydroxycyclohexyl)-N-methylacetamide’s action is a reduction in melanin production. This could potentially lighten skin color and could be beneficial in treating hyperpigmentation disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, UV radiation can stimulate melanogenesis, potentially counteracting the compound’s anti-melanogenic effects

Properties

IUPAC Name

N-(2-hydroxycyclohexyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(11)10(2)8-5-3-4-6-9(8)12/h8-9,12H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSAEKRJIQILBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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